2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyridazine ring is then synthesized and attached to the thiazole ring. Finally, the oxolan-2-ylmethyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of a thiazole ring, a pyridazine ring, and a fluorophenyl group. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C21H21FN4O2S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21FN4O2S2/c1-13-20(30-21(24-13)14-4-6-15(22)7-5-14)17-8-9-19(26-25-17)29-12-18(27)23-11-16-3-2-10-28-16/h4-9,16H,2-3,10-12H2,1H3,(H,23,27) |
InChI Key |
RLEXJIZHENRCQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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